molecular formula C8H9NO3 B2549251 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 677762-39-9

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B2549251
M. Wt: 167.164
InChI Key: MXHCSFDXIHKKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428515B2

Procedure details

1,5-Dimethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid methyl ester C-1 (2.60 g; 14.35 mmol) is suspended in MeOH. Sodium hydroxide (1 M solution, 45 ml; 45.00 mmol) is added and the reaction mixture is heated up to 100° C. (Drysyn, reflux) for 2 h. MeOH is removed under reduced pressure and 1N HCl (46 ml) is added to the solution, precipitation occurs. The precipitate is filtered off and dried under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[C:9]([CH3:11])[C:8](=[O:12])[N:7]([CH3:13])[CH:6]=1)=[O:4].[OH-].[Na+]>CO>[CH3:13][N:7]1[C:8](=[O:12])[C:9]([CH3:11])=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[CH:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CN(C(C(=C1)C)=O)C
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(Drysyn, reflux) for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
MeOH is removed under reduced pressure and 1N HCl (46 ml)
ADDITION
Type
ADDITION
Details
is added to the solution, precipitation
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
CN1C=C(C=C(C1=O)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.